![molecular formula C12H16ClFN2O2 B3039723 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride CAS No. 1289384-65-1](/img/structure/B3039723.png)
1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride
Overview
Description
“1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O2 . It is a precursor involved in the synthesis of a variety of biologically active molecules .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride” is represented by the SMILES stringFc1ccc(CN2CCNCC2)cc1
. The InChI key for this compound is OOSZCNKVJAVHJI-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride have been synthesized and characterized, demonstrating the versatility of piperazine derivatives in chemical synthesis. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved condensation reactions and was characterized by spectroscopic methods and single crystal XRD data, showcasing its potential in material science and as a scaffold for further chemical modifications (Sanjeevarayappa et al., 2015).
Biological Evaluation
Piperazine derivatives have been extensively explored for their biological activities, including antimicrobial and receptor binding capabilities. For instance, a series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides demonstrated moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017). Additionally, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde exhibited potential as a dopamine D4 receptor ligand, highlighting its promise in neuropharmacology (Fang-wei, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is involved in the synthesis of a variety of biologically active molecules , suggesting that it may interact with multiple targets.
Mode of Action
It is known to be a precursor in the synthesis of biologically active molecules , implying that it may undergo various chemical reactions to interact with its targets.
Biochemical Pathways
The compound is involved in the synthesis of chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors . These suggest that it may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
As a precursor in the synthesis of various biologically active molecules , it is likely to contribute to the effects of these molecules.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.ClH/c13-10-3-1-9(2-4-10)8-15-6-5-14-7-11(15)12(16)17;/h1-4,11,14H,5-8H2,(H,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCACQUDBANYPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)piperazine-2-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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